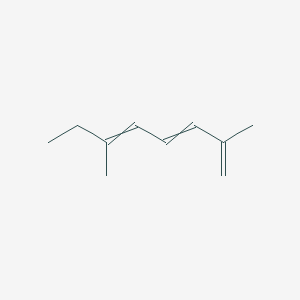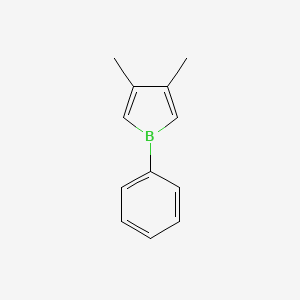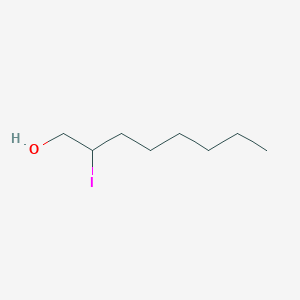
1-Octanol, 2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanol, 2-iodo- is an organic compound with the molecular formula C8H17IO. It is a derivative of 1-octanol, where an iodine atom is attached to the second carbon of the octanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-octanol. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield 1-Octanol, 2-iodo-.
Industrial Production Methods: In an industrial setting, the production of 1-Octanol, 2-iodo- may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanol, 2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form 1-octanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-octanol.
Substitution: Formation of various substituted octanol derivatives
Wissenschaftliche Forschungsanwendungen
1-Octanol, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Wirkmechanismus
The mechanism of action of 1-Octanol, 2-iodo- involves its interaction with molecular targets and pathways within biological systems. The iodine atom can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Octanol: A primary alcohol with a similar structure but without the iodine atom.
2-Iodoethanol: A shorter-chain analogue with an iodine atom on the second carbon.
2-Iodopropanol: Another analogue with a three-carbon chain and an iodine atom on the second carbon.
Uniqueness: 1-Octanol, 2-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom on the same moleculeThe iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for interactions with biological molecules .
Eigenschaften
CAS-Nummer |
119297-96-0 |
|---|---|
Molekularformel |
C8H17IO |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
2-iodooctan-1-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
LTCOJLUSXJQWIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


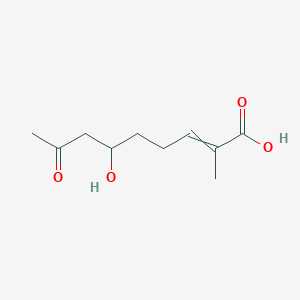
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
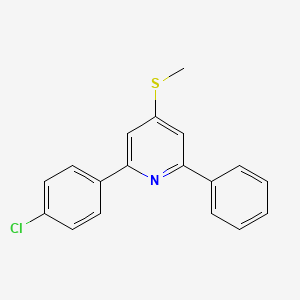
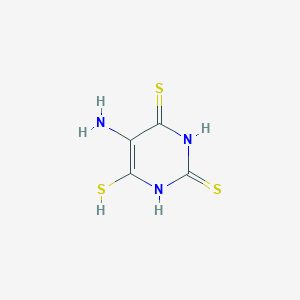
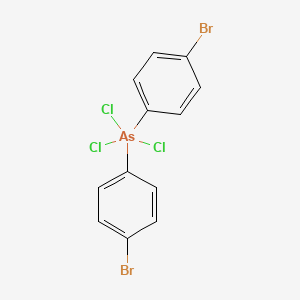
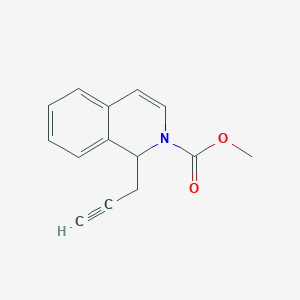
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
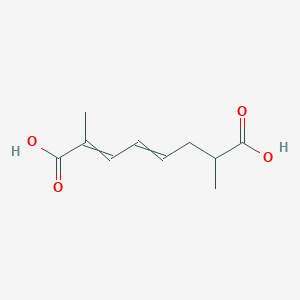
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
